molecular formula C22H40Cl6O8S2 B12751289 Danicalipin A CAS No. 1174901-86-0

Danicalipin A

Cat. No.: B12751289
CAS No.: 1174901-86-0
M. Wt: 709.4 g/mol
InChI Key: PWBCODFOAWWVMF-QSUVIHHLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Danicalipin A is a prominent member of the chlorosulfolipid family of natural products. It was first isolated in the 1960s from microalgae, specifically from the golden-brown alga Ochromonas danica. This compound has garnered significant interest due to its unique structure and potential biological activities. This compound is known for its hexachlorosulfolipid structure, making it a fascinating subject for chemical and biological studies .

Preparation Methods

The synthesis of Danicalipin A involves several key steps, including highly stereocontrolled additions to dichloroaldehydes, kinetic resolutions of complex chlorinated vinyl epoxide intermediates, and Z-selective alkene cross metatheses of cis-vinyl epoxides. The synthetic route can be summarized as follows :

    Haloallylation of Dichloroaldehyde: This step involves the use of a chiral boron reagent to achieve stereocontrolled additions.

    Kinetic Resolution: Complex chlorinated vinyl epoxide intermediates are resolved kinetically to obtain the desired enantiomers.

    Alkene Cross Metathesis: Z-selective cross metathesis of cis-vinyl epoxides is performed to introduce the necessary polar atoms in the stereochemically rich regions of the target molecule.

Chemical Reactions Analysis

Danicalipin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some of the common reagents and conditions used in these reactions are :

    Oxidation: Manganese dioxide (MnO2) is used for selective oxidation reactions.

    Reduction: Boron-based reagents, such as diisopropylborane, are employed for reduction processes.

    Substitution: Allyl chloride and boron trifluoride etherate are used for chloroallylation reactions.

The major products formed from these reactions include various chlorinated and hydroxylated intermediates, which are crucial for the synthesis of this compound.

Scientific Research Applications

    Chemistry: It serves as a model compound for studying the synthesis and reactivity of chlorosulfolipids.

    Biology: Danicalipin A has been investigated for its effects on membrane permeability in Gram-negative bacteria and mammalian cell lines.

    Medicine: Research has explored its cytotoxicity and potential therapeutic applications, particularly in relation to its unique chlorinated structure.

    Industry: Although industrial applications are limited, its synthesis provides valuable insights into the production of complex natural products.

Mechanism of Action

The mechanism of action of Danicalipin A involves its interaction with cellular membranes. The compound’s chlorinated structure influences its electronic properties, lipophilicity, and metabolic stability. These properties affect its ability to permeate cell membranes and exert cytotoxic effects. The molecular targets and pathways involved include membrane proteins and lipid bilayers, which are disrupted by the compound’s unique structure .

Comparison with Similar Compounds

Danicalipin A is structurally similar to other chlorosulfolipids, such as Mytilipin A and Malhamensilipin A . These compounds share a central stereotriad but differ in their chlorination patterns and stereochemistry. The uniqueness of this compound lies in its specific chlorination and the resulting biological activities. Similar compounds include:

    Mytilipin A: Another chlorosulfolipid with a similar structure but different chlorination pattern.

    Malhamensilipin A: Shares the central stereotriad with this compound but has distinct stereochemical differences.

Properties

CAS No.

1174901-86-0

Molecular Formula

C22H40Cl6O8S2

Molecular Weight

709.4 g/mol

IUPAC Name

[(7R,8S,9S,10R,12S)-7,8,10,12,21,21-hexachloro-22-sulfooxydocosan-9-yl] hydrogen sulfate

InChI

InChI=1S/C22H40Cl6O8S2/c1-2-3-4-10-13-18(24)20(26)21(36-38(32,33)34)19(25)15-17(23)12-9-7-5-6-8-11-14-22(27,28)16-35-37(29,30)31/h17-21H,2-16H2,1H3,(H,29,30,31)(H,32,33,34)/t17-,18+,19+,20+,21-/m0/s1

InChI Key

PWBCODFOAWWVMF-QSUVIHHLSA-N

Isomeric SMILES

CCCCCC[C@H]([C@H]([C@H]([C@@H](C[C@H](CCCCCCCCC(COS(=O)(=O)O)(Cl)Cl)Cl)Cl)OS(=O)(=O)O)Cl)Cl

Canonical SMILES

CCCCCCC(C(C(C(CC(CCCCCCCCC(COS(=O)(=O)O)(Cl)Cl)Cl)Cl)OS(=O)(=O)O)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.